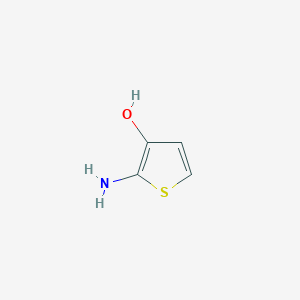

2-Aminothiophen-3-ol

Description

Significance of the 2-Aminothiophene Scaffold in Organic and Medicinal Chemistry

The 2-aminothiophene scaffold is a privileged five-membered heterocyclic core that has garnered substantial attention in drug discovery and organic synthesis. nih.govnih.gov Its incorporation into molecules can impart a wide range of biological activities, making it an attractive framework for the development of new therapeutic agents. nih.govresearchgate.net Compounds containing the 2-aminothiophene moiety have demonstrated a remarkable diversity of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. pnrjournal.comresearchgate.netresearchgate.net This versatility stems from the ability of the 2-aminothiophene ring to act as a versatile synthon, allowing for the synthesis of various fused heterocyclic systems and hybrid molecules with enhanced biological profiles. nih.govresearchgate.net The pharmacophore and pharmacokinetic properties of these derivatives are a subject of ongoing investigation, highlighting the sustained importance of this scaffold in medicinal chemistry. nih.govnih.gov

The significance of the 2-aminothiophene scaffold extends to its role as a building block in the creation of complex molecular architectures. nih.gov Its functional groups, the amino and the thiophene (B33073) ring itself, offer multiple points for chemical modification, enabling the generation of large libraries of compounds for high-throughput screening. rsc.org This adaptability has led to the identification of numerous promising drug candidates targeting a variety of diseases. nih.govnih.gov

Historical Development of 2-Aminothiophene Synthesis and Reactivity

The synthesis of 2-aminothiophenes has been dominated by the Gewald reaction since its discovery in the 1960s. nih.govwikipedia.org This multicomponent reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, provides a versatile and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net The mild reaction conditions and the ready availability of starting materials have contributed to its widespread adoption. researchgate.netscispace.com Over the years, numerous variations and modifications of the Gewald reaction have been developed to improve yields, expand the substrate scope, and create more complex derivatives. researchgate.netarkat-usa.org

Another key historical method for thiophene synthesis is the Fiesselmann thiophene synthesis, developed in the 1950s. wikipedia.org This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com While not a direct route to 2-aminothiophenes, variations of the Fiesselmann synthesis, particularly those using nitriles instead of esters, can yield 3-aminothiophenes. wikipedia.org

The reactivity of 2-aminothiophenes is characterized by the interplay between the electron-rich amino group and the thiophene ring. This allows for a wide range of chemical transformations, including electrophilic substitution, diazotization, and condensation reactions, which have been extensively explored to synthesize a vast array of derivatives with diverse applications. researchgate.nettubitak.gov.tr

Research Potential and Directions for 2-Aminothiophen-3-ol (B1153433) as a Representative Compound

While the broader class of 2-aminothiophenes has been extensively studied, this compound itself remains a relatively underexplored compound. Its structure, featuring both an amino and a hydroxyl group on the thiophene ring, suggests significant potential as a versatile building block for the synthesis of novel heterocyclic systems and pharmaceutical compounds. cymitquimica.com The presence of these two functional groups in a vicinal relationship opens up possibilities for unique intramolecular cyclization reactions and the formation of fused ring systems.

Future research on this compound is likely to focus on several key areas:

Development of efficient and regioselective synthetic routes: While the Gewald and Fiesselmann reactions provide general frameworks, specific and optimized methods for the high-yield synthesis of this compound are needed.

Exploration of its reactivity: A systematic investigation of the chemical transformations possible with this compound will unlock its full potential as a synthon. This includes studying its behavior in condensation reactions, electrophilic substitutions, and as a precursor for metal-catalyzed cross-coupling reactions.

Synthesis of novel derivatives and evaluation of their biological activities: The unique structural features of this compound make it an attractive starting point for the design and synthesis of new compounds with potential therapeutic applications. Screening these derivatives against a range of biological targets could lead to the discovery of new drug candidates.

In essence, this compound represents a frontier within the well-established field of 2-aminothiophene chemistry, offering exciting opportunities for new discoveries in both fundamental organic synthesis and applied medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C4H5NOS |

|---|---|

Molecular Weight |

115.16 g/mol |

IUPAC Name |

2-aminothiophen-3-ol |

InChI |

InChI=1S/C4H5NOS/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |

InChI Key |

VGZREXZCXACRQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminothiophen 3 Ol and Its Analogs

Established Gewald Aminothiophene Synthesis and its Adaptations

The Gewald reaction, first reported in the 1960s, is a multicomponent reaction that typically involves a carbonyl compound, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. scispace.comwikipedia.org This reaction has become a universal method for synthesizing substituted 2-aminothiophenes due to the ready availability of starting materials and its mild reaction conditions. researchgate.netscispace.com

Classical Knoevenagel Condensation-Cyclization Pathways

The initial and crucial step in the Gewald reaction is the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org This involves the base-catalyzed reaction between the carbonyl compound (an aldehyde or ketone) and the active methylene (B1212753) compound (e.g., a cyanoacetate). wikipedia.orgthieme-connect.com The resulting α,β-unsaturated nitrile is a stable intermediate that can often be isolated. arkat-usa.org

A comprehensive computational study using Density Functional Theory (DFT) has provided further insight, confirming that the reaction initiates with a Knoevenagel-Cope condensation. chemrxiv.orgresearchgate.net This is followed by the opening of the elemental sulfur ring, leading to the formation of polysulfide intermediates. chemrxiv.orgresearchgate.net

One-Pot and Multi-Step Gewald Variants

The Gewald reaction can be performed as a one-pot synthesis, where all reactants are combined in a single reaction vessel. arkat-usa.orgderpharmachemica.com This approach is highly efficient and is the most straightforward iteration of the reaction. chemrxiv.orgmdpi.com However, for certain substrates, particularly less reactive ketones like aryl alkyl ketones, a two-step procedure is often more effective. arkat-usa.orgmdpi.com In the two-step variant, the α,β-unsaturated nitrile is first synthesized and isolated through a Knoevenagel-Cope condensation. arkat-usa.org This intermediate is then reacted with sulfur and a base in a separate step to yield the desired 2-aminothiophene. arkat-usa.org

Several modifications to the one-pot procedure have been developed to improve yields and accommodate a wider range of substrates. For instance, a method involving the portion-wise addition of sulfur over an extended period has been successful for the synthesis of 4-aryl-substituted 2-aminothiophene-3-carboxylates from aryl ketones. mdpi.com Another variation utilizes the dimeric forms of α-sulfanylcarbonyl compounds, such as 1,4-dithiane-2,5-diols, which undergo condensation and cyclization with an α-activated acetonitrile. arkat-usa.org

| Gewald Reaction Variant | Description | Key Features | Reference(s) |

| One-Pot Synthesis | All reactants (carbonyl compound, activated nitrile, sulfur, and base) are combined in a single step. | High efficiency, straightforward procedure. | arkat-usa.orgderpharmachemica.com |

| Two-Step Synthesis | The α,β-unsaturated nitrile is first prepared and isolated, followed by reaction with sulfur and base. | Better yields for less reactive ketones. | arkat-usa.org |

| Portion-wise Sulfur Addition | Sulfur is added in multiple portions over an extended reaction time. | Improved yields for aryl ketones. | mdpi.com |

| Using 1,4-dithiane-2,5-diols | Dimeric forms of α-sulfanylcarbonyl compounds are used as starting materials. | Alternative for specific substrates. | arkat-usa.org |

Mechanistic Elucidation of the Gewald Reaction

While the initial Knoevenagel condensation is well-understood, the subsequent steps involving sulfur have been less clear. organic-chemistry.org It was initially proposed that the enolate of the activated carbonyl compound would open the S8 ring. chemrxiv.org However, a more accepted hypothesis is that the Knoevenagel-Cope condensation occurs first, and the resulting α,β-unsaturated nitrile is deprotonated by the base, leading to the opening of the sulfur ring and the formation of polysulfide intermediates. chemrxiv.org

Computational studies have shed significant light on this part of the mechanism. chemrxiv.orgresearchgate.netacs.org These studies indicate that a complex equilibrium of polysulfides of varying lengths is expected in the solution. chemrxiv.orgresearchgate.net Protonation of these polysulfides alters their electrophilic character and provides a kinetically favorable pathway for their decomposition. chemrxiv.orgresearchgate.net Ultimately, the cyclization of a monosulfide intermediate, followed by aromatization, is the thermodynamic driving force of the reaction, funneling all intermediates towards the final 2-aminothiophene product. chemrxiv.orgresearchgate.net

The base plays a crucial catalytic role in the reaction. For example, in a proposed mechanism using a piperidinium (B107235) borate (B1201080) catalyst, the piperidinium cation protonates the carbonyl group, while the borate anion abstracts a proton from the active methylene group to form a carbanion, facilitating the initial condensation. thieme-connect.com

Advanced Activation and Catalytic Conditions (e.g., Microwave, Ultrasonic)

To enhance reaction rates, improve yields, and promote greener chemical processes, various advanced activation techniques have been applied to the Gewald reaction.

Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective, significantly reducing reaction times and often improving yields. wikipedia.orgresearchgate.netclockss.org This technique has been successfully applied in various contexts, including solvent-free conditions, on solid supports, and using ionic liquids as the reaction medium. researchgate.netthieme-connect.com For example, a one-pot microwave-assisted Gewald reaction on a solid support has been developed for the synthesis of 2-acyl aminothiophenes, yielding diverse products in a time-effective manner. thieme-connect.com Another protocol describes the microwave-accelerated synthesis of 2-aminothiophenes in a basic ionic liquid, which acts as both the solvent and the catalyst.

Ultrasonic Irradiation: Sonochemistry has also emerged as a powerful tool for promoting the Gewald reaction. tandfonline.comtandfonline.com Ultrasound irradiation can accelerate the reaction, often under aqueous or solvent-free conditions, leading to high yields within minutes. tandfonline.comresearchgate.net A modified Gewald reaction using sodium polysulfide under ultrasound irradiation has been developed, offering an experimentally simple and environmentally friendly procedure in water. tandfonline.com Another study demonstrated a solventless synthesis of 2-aminothiophenes under ultrasonic conditions, highlighting the benefits of mild reaction conditions and short reaction times. researchgate.net

| Activation Method | Key Advantages | Example Application | Reference(s) |

| Microwave Irradiation | Reduced reaction times, improved yields, applicable to various conditions. | One-pot synthesis of 2-acyl aminothiophenes on solid support. | wikipedia.orgresearchgate.netclockss.orgthieme-connect.com |

| Ultrasonic Irradiation | Rapid reaction rates, mild conditions, suitable for aqueous or solvent-free synthesis. | Greener synthesis using sodium polysulfide in water. | tandfonline.comtandfonline.comresearchgate.net |

Alternative and Emerging Synthetic Strategies

While the Gewald reaction is dominant, research into alternative and more specialized synthetic routes continues to expand the toolkit for accessing functionalized thiophenes.

Metal-Free Cascade Reactions for Functionalized Derivatives

Recent advancements have led to the development of metal-free cascade reactions for the synthesis of highly functionalized 2-aminothiophene derivatives. acs.orgnih.gov One such strategy involves the reaction of 2-ynals with thioamides in alcohols. acs.orgnih.govacs.org This transformation proceeds through a well-designed aldol (B89426) condensation, followed by a regioselective intramolecular cyclization and a conjugate addition cascade. acs.orgnih.gov This method provides a direct route to 2,3,5-trisubstituted 2-aminothiophenes. acs.orgnih.gov

Another novel metal-free approach involves the N-halosuccinimide (NXS)-mediated desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes (VDCPs). rsc.org This strategy allows for the rapid construction of multisubstituted thiophenes under mild conditions with a broad substrate scope. rsc.org

These emerging metal-free methods offer complementary and sometimes superior pathways for the synthesis of specific, highly substituted 2-aminothiophene derivatives, avoiding the use of potentially toxic and expensive metal catalysts. acs.org

Ring-Forming Reactions via Cyclopropanes and Ylides

The unique reactivity of strained ring systems and ylide intermediates provides powerful pathways for the construction of heterocyclic scaffolds, including substituted aminothiophenes.

A notable strategy for synthesizing 2-aminothiophene analogs involves the [4+1] annulation of donor-acceptor (D-A) cyclopropanes. These highly reactive intermediates can undergo ring-opening reactions to form 1,3-dipoles, which then react with suitable partners to build more complex molecules. rsc.orgrsc.org

Researchers have developed a DBU-mediated [4+1] annulation of D-A cyclopropanes with thiourea (B124793) to efficiently produce fully substituted 2-aminothiophene-3-carboxylates. rsc.orgrsc.org This reaction proceeds through the ring-opening of the D-A cyclopropane (B1198618) to generate a 2-(iminomethylene)but-3-enoate intermediate. This is followed by a regioselective intermolecular nucleophilic attack by the sulfur atom of thiourea, subsequent intramolecular S-nucleophilic addition, and a final aromatization step to yield the thiophene (B33073) ring. rsc.org This method is valued for its tolerance of a variety of functional groups. rsc.orgrsc.org

| Reactant 1 (D-A Cyclopropane) | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product (2-Aminothiophene-3-carboxylate analog) | Yield |

|---|---|---|---|---|---|---|

| 2-Cyano-2-aryl-cyclopropane-1-carboxylate | Thiourea | DBU | CH3CN | Reflux | Ethyl 2-amino-5-aryl-4-cyanothiophene-3-carboxylate | Up to 85% |

| 2,2-Dicyanocyclopropyl ketone | Thiourea | DBU | CH3CN | Reflux | 2-Amino-5-acyl-4-cyanothiophene | Variable |

Sulfur ylides are versatile reagents in organic synthesis, often serving as carbene precursors for the formation of small rings like cyclopropanes and epoxides. beilstein-journals.org More advanced applications involve their use in annulation reactions to construct larger heterocyclic systems.

One approach involves the [4+1] annulation of α-thioxo ketene (B1206846) N,S-acetals (enaminothiones) with sulfur ylides, catalyzed by a Lewis acid such as ZnCl₂, to produce multisubstituted 3-aminothiophenes. dicp.ac.cn Another strategy relies on the generation of sulfur ylide-like intermediates in situ. For instance, a one-pot sequential reaction can be used to prepare tetrasubstituted 2-amino-5-(heterocyclic)thiophenes. beilstein-journals.org This process involves the S-alkylation of an intermediate thiolate salt, which then forms a sulfur ylide-like species that undergoes intramolecular cyclization to furnish the thiophene ring. beilstein-journals.org The electronic properties of the substituents significantly affect the transformation of these ylide-like intermediates into the final thiophene products. beilstein-journals.org

| Reactant 1 (Enaminothione) | Reactant 2 (Ylide) | Catalyst | Solvent | Conditions | Product (3-Aminothiophene analog) | Yield |

|---|---|---|---|---|---|---|

| (E)-4-(methylthio)-4-(phenylamino)but-3-en-2-thione | Dimethylsulfonium methylide | ZnCl₂ | DMF | 120 °C, 24 h | 1-(3-Amino-5-methyl-4-(phenylamino)thiophen-2-yl)ethan-1-one | Good |

Copper and Silver-Catalyzed Annulations and Cyclizations

Transition-metal catalysis offers efficient and regioselective methods for synthesizing substituted heterocycles. Copper and silver catalysts, in particular, have been effectively employed in the annulation and cyclization reactions to form thiophene rings.

Copper-catalyzed reactions provide a direct route to polysubstituted 2-aminothiophenes. A significant development is the Cu(II)-catalyzed addition and oxidative cyclization of thioamides with alkynoates. researchgate.net This method allows for the construction of structurally important 2-aminothiophenes in moderate to excellent yields under aerobic conditions. researchgate.netnih.gov For example, reacting thioamides with alkynoates in the presence of copper(II) acetate (B1210297) leads to a range of 2-aminothiophene derivatives. nih.gov

Another innovative copper-catalyzed approach is the [4+1] annulation cascade involving the C-C bond cleavage of cycloketone oxime esters. In this reaction, a copper(I) catalyst facilitates the regioselective, though thermodynamically less favored, radical C-C bond cleavage of a cycloketone oxime ester. The resulting species then undergoes an annulation reaction with an enaminothione to yield 2-cyanoalkyl-3-aminothiophene derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product (2-Aminothiophene analog) | Yield |

|---|---|---|---|---|---|---|

| Thiobenzamide | Dimethyl acetylenedicarboxylate | Cu(OAc)₂ | DMA | 80 °C | Dimethyl 2-amino-5-phenylthiophene-3,4-dicarboxylate | Up to 91% |

| Thioacetamide | Diethyl acetylenedicarboxylate | Cu(OAc)₂ | DMA | 80 °C | Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate | Variable |

Silver catalysis is also a powerful tool for constructing heterocyclic systems, often by activating alkynes towards nucleophilic attack or facilitating cascade cyclizations. rsc.orgresearchgate.net While specific examples for the synthesis of 2-aminothiophen-3-ol (B1153433) are not prevalent, general methods for tetrasubstituted thiophenes highlight the potential of this approach. For instance, a silver-catalyzed one-pot reaction has been developed for the synthesis of tetrasubstituted thiophenes from benzyl (B1604629) ketone derivatives. This process involves the coupling of two C(sp³)-H groups to form a 1,4-diketone intermediate, which subsequently undergoes cyclization with a sulfur source like Lawesson's reagent to form the thiophene ring. These methodologies demonstrate the capability of silver catalysts to promote the necessary bond formations for creating highly substituted aromatic rings.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Reaction Pathways of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic substitution. uoanbar.edu.iq The presence of both an amino (-NH2) and a hydroxyl (-OH) group, both strong activating groups, further enhances the electron density of the thiophene ring in 2-aminothiophen-3-ol (B1153433), making it highly susceptible to electrophilic attack.

Thiophene undergoes electrophilic aromatic substitution preferentially at the C2 position. bhu.ac.inpearson.com When the C2 position is occupied, substitution occurs at the C5 position. If both C2 and C5 are blocked, the reaction proceeds at the C3 position. uoanbar.edu.iq In this compound, the C2 and C3 positions are already substituted. The amino group at C2 and the hydroxyl group at C3 are both ortho-, para-directing and strongly activating. libretexts.orgijcrcps.com Their combined influence directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. The powerful activating nature of the amino and hydroxyl groups means that reactions often proceed under mild conditions. mdpi.commsu.edu

The directing effects of these substituents can be understood by examining the resonance structures of the intermediates formed during electrophilic attack. Attack at the C5 position allows for the delocalization of the positive charge onto the sulfur atom and the nitrogen of the amino group, resulting in a more stabilized carbocation intermediate. uoanbar.edu.iq

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Influence of Substituents | Stability of Intermediate | Predicted Product |

| C5 | Reinforced ortho, para-directing effects from -NH2 and -OH | Highly stabilized carbocation | Major product |

| C4 | Opposing directing effects | Less stabilized carbocation | Minor product |

While the electron-rich nature of the thiophene ring makes it generally resistant to nucleophilic attack, substitution can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups or when coordinated to a metal center. st-andrews.ac.ukacs.org However, for this compound, direct nucleophilic substitution on the thiophene ring is less common.

Nucleophilic addition reactions, on the other hand, can be a key step in certain transformations. For instance, in the Gewald reaction for the synthesis of 2-aminothiophenes, a nucleophilic attack by a sulfur species on an α,β-unsaturated nitrile is a crucial step. chemrxiv.orgresearchgate.net Although this compound is typically the product of such reactions, understanding the reverse process provides insight into its stability and potential for ring-opening reactions under specific conditions. Some studies have shown that substituted thiophenes can undergo ring-opening upon reaction with amines. lnu.edu.cn

Electrophilic Aromatic Substitution Patterns

Reactivity of Amino and Hydroxyl Functionalities

The amino and hydroxyl groups on the thiophene ring are key centers of reactivity, enabling a wide range of transformations.

The amino group at the C2 position of this compound is a potent nucleophile and can participate in various reactions.

Mannich Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton. wikipedia.org While thiophene itself can act as the acidic component, the amino group of this compound can react with formaldehyde (B43269) and a suitable primary or secondary amine to form a Mannich base. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by a nucleophile. wikipedia.org In the context of substituted aminothiophenes, three-component condensations involving an aminothiophene, formaldehyde, and an amine have been used to construct fused heterocyclic systems like thieno[2,3-d]pyrimidines. researchgate.net

Amidation: The amino group can be readily acylated to form amides. This is a common derivatization strategy and a key step in the synthesis of more complex molecules. For example, 2-aminothiophene-3-carboxamides can be prepared and subsequently undergo various cyclization reactions. tubitak.gov.trresearchgate.net The amidation of the amino group in 2-aminothiophene derivatives with reagents like phenylacetic acid has been reported. tubitak.gov.tr This transformation can be used to introduce a variety of substituents and build more complex molecular architectures.

The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl group, although its reactivity is influenced by the heterocyclic ring. Hydroxythiophenes are known to be relatively unstable structures. escholarship.org

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions are standard functional group transformations used to protect the hydroxyl group or to introduce new functionalities.

Derivatization for Analysis: The hydroxyl group can be derivatized to enhance its properties for analytical purposes. For example, silylation with reagents like BSTFA is a common method to increase the volatility and thermal stability of hydroxyl-containing compounds for gas chromatography-mass spectrometry (GC-MS) analysis. escholarship.org Derivatization with reagents that introduce a chargeable moiety can also be used to improve ionization efficiency in mass spectrometry. ddtjournal.comnih.gov

Amine-Based Transformations (e.g., Mannich Reactions, Amidation)

Intramolecular Cyclizations and Rearrangements

The presence of adjacent amino and hydroxyl groups, along with the reactive thiophene ring, creates opportunities for intramolecular reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Cyclization: Substituted 2-aminothiophenes are versatile precursors for the synthesis of thieno[2,3-d]pyrimidines. tubitak.gov.trekb.eg The reaction of a 2-aminothiophene derivative with reagents like isocyanates or isothiocyanates can lead to the formation of a urea (B33335) or thiourea (B124793), which can then undergo base-catalyzed cyclization to form the fused pyrimidine (B1678525) ring. ekb.eg Similarly, reaction with nitriles can also yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.trresearchgate.net These cyclizations are driven by the nucleophilicity of the amino group and the electrophilicity of the introduced reagent.

Rearrangements: Thiophene derivatives can undergo various rearrangement reactions, often induced thermally or by catalysts. rsc.org The thio-Claisen rearrangement, for instance, is a useful method for carbon-carbon bond formation and the synthesis of substituted thiophenes. tandfonline.comresearchgate.net While not a direct rearrangement of this compound itself, this type of reaction highlights the dynamic nature of the thiophene system. Theoretical studies have investigated the complex potential energy surfaces of thiophene rearrangements, indicating multiple possible pathways leading to various substituted products. rsc.org

Table 2: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |

| Thiophene Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, acyl chlorides) | 5-substituted-2-aminothiophen-3-ol |

| Amino Group | Mannich Reaction | Formaldehyde, primary/secondary amine | Aminomethylated derivatives |

| Amino Group | Amidation | Acyl chlorides, carboxylic acids | N-acylated derivatives |

| Hydroxyl Group | O-Alkylation / O-Acylation | Alkyl halides, acyl chlorides | Ethers, esters |

| Amino & Hydroxyl Groups | Intramolecular Cyclization | Isocyanates, nitriles | Thieno[2,3-d]pyrimidine derivatives |

Studies on Hetaryne and Ketocarbene Intermediates

The generation of highly reactive intermediates such as hetarynes (heterocyclic arynes) and ketocarbenes from thiophene precursors is a challenging yet synthetically valuable area of research. While direct studies on this compound as a precursor for these intermediates are not extensively documented, research on related thiophen-3-ol (B168786) derivatives provides significant mechanistic insights.

A notable study investigated the generation of 2-thiophyne (2,3-didehydrothiophene), a five-membered hetaryne, from 2-(trimethylsilyl)thiophen-3-yl triflate. acs.org The formation of hetarynes from five-membered rings has been a subject of scientific debate. acs.org In this study, the reaction of the triflate precursor with cesium fluoride (B91410) (CsF), a common method for generating arynes, was explored. While the expected trapping product, 4,5,6,7-tetraphenylbenzo[b]thiophene, was formed in the presence of a cyclopentadienone trap, detailed experimental and computational analysis revealed that the reaction did not proceed through the anticipated 2-thiophyne intermediate. acs.org

Instead, the investigation uncovered a complex mechanism involving the formation of a ketocarbene intermediate . acs.org Computational studies showed that the cleavage of the O–S bond in the triflate group to form the ketocarbene was kinetically more favorable than the formation of the hetaryne. acs.org This ketocarbene then undergoes a [2+1] cycloaddition with the cyclopentadienone trap, leading to a tricyclic intermediate that subsequently rearranges to yield the final product. acs.org

This research highlights a critical aspect of thiophene chemistry: the potential for alternative, lower-energy reaction pathways, such as ketocarbene formation, to dominate over the generation of strained hetaryne intermediates like 2-thiophyne. acs.org Although this study did not use this compound directly, its findings on the reactivity of a thiophen-3-ol derivative are crucial for understanding the potential reaction pathways of related compounds. The presence of an amino group at the C2 position would likely influence the electronic properties and subsequent reactivity of any potential intermediates.

Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines)

The synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant medicinal interest, is a well-established application of 2-aminothiophene derivatives. The core synthetic strategy involves the annulation of a pyrimidine ring onto the thiophene core by utilizing the vicinal amino group at C2 and an electron-withdrawing substituent at C3. ekb.eg The most commonly employed precursors are 2-aminothiophene-3-carboxylates, -carbonitriles, and -carboxamides, rather than this compound. ekb.egmdpi.comnih.govresearchgate.nettubitak.gov.tr

The general approach involves the reaction of the 2-aminothiophene derivative with a reagent that can provide the missing carbon atom(s) to form the pyrimidine ring. The amino group acts as a nucleophile, and the C3 substituent participates in the cyclization. A wide variety of reagents and conditions have been developed to achieve this transformation, leading to a diverse range of substituted thienopyrimidines. ekb.egatlantis-press.com

Common Synthetic Routes to Thieno[2,3-d]pyrimidines:

From 2-Aminothiophene-3-carboxylates: These esters are frequently condensed with reagents like formamidine (B1211174) acetate (B1210297), urea, or isocyanates. For instance, reacting methyl 2-aminothiophene-3-carboxylate with formamidine acetate in ethanol (B145695) leads to the formation of thieno[2,3-d]pyrimidin-4-ol. atlantis-press.com Similarly, reaction with isocyanates followed by base-catalyzed cyclization yields thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. ekb.eg

From 2-Aminothiophene-3-carbonitriles: The nitrile group is a versatile handle for constructing the pyrimidine ring. Cyclization can be achieved by heating with formic acid or formamide. mdpi.com Reaction with nitriles in the presence of an acid catalyst also yields thienopyrimidines. researchgate.nettubitak.gov.tr

From 2-Aminothiophene-3-carboxamides: These compounds can be cyclized with various one-carbon synthons. For example, treatment with isothiocyanates can lead to the formation of thioxo-thienopyrimidinones. ekb.eg

The table below summarizes selected research findings on the synthesis of thienopyrimidines from various 2-aminothiophene precursors.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate, Ethanol | Thieno[2,3-d]pyrimidin-4-ol | atlantis-press.com |

| Ethyl 2-aminothiophene-3-carboxylates | N-Ethylisocyanate, then NaOH | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | ekb.eg |

| Ethyl 2-amino-4-isopropylthiophene-3-carboxylate | Methyl isothiocyanate, then NaOH | 5-Isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one | ekb.eg |

| 2-Aminothiophene-3-carbonitrile derivatives | Formic acid, Acetic anhydride | Thieno[2,3-d]pyrimidine-4-ol derivatives | mdpi.com |

| 2-Aminothiophene-3-carboxamide derivatives | Nitriles, HCl in Dioxane | 4-Aminothieno[2,3-d]pyrimidine derivatives | researchgate.nettubitak.gov.tr |

| 2-Amino-3-ethoxycarbonylthiophenes | Alkyl/Aryl isothiocyanates, then KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | mdpi.com |

These examples demonstrate a robust and versatile methodology for constructing the thienopyrimidine scaffold. The choice of the C3 substituent on the starting 2-aminothiophene and the cyclizing reagent allows for fine-tuning of the substitution pattern on the resulting fused heterocyclic system.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. wikipedia.org These methods are complementary, as infrared spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. edinst.comnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes can be assigned. vscht.czspecac.com For 2-Aminothiophen-3-ol (B1153433), key functional groups include the amino (-NH2), hydroxyl (-OH), and the thiophene (B33073) ring C-H and C-S bonds. The O-H and N-H stretching vibrations typically appear as broad bands in the region of 3200-3600 cm⁻¹, while C-H stretching vibrations from the thiophene ring are expected around 3000-3100 cm⁻¹. savemyexams.comlibretexts.org The C=C stretching within the thiophene ring gives rise to absorptions in the 1620-1680 cm⁻¹ range. savemyexams.com The presence of C-O and C-N bonds will also result in characteristic peaks in the fingerprint region (below 1500 cm⁻¹). specac.com

Derivatives of 2-aminothiophene show characteristic IR bands that help in their identification. For instance, in related 2-aminothiophene derivatives, N-H stretching vibrations are observed in the range of 3256-3326 cm⁻¹, and C=O stretching from a carboxylate group appears around 1646-1692 cm⁻¹. ijpbs.com In more complex structures involving 2-aminothiophene moieties, intramolecular hydrogen bonds, such as N-H···O, can be identified, which significantly influence the molecular conformation. researchgate.netmdpi.com

Table 1: Characteristic FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Bond Vibration | Characteristic Wavenumber Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Amino | N-H Stretch | 3300 - 3500 |

| Thiophene Ring | C-H Stretch | 3000 - 3100 |

| Thiophene Ring | C=C Stretch | 1620 - 1680 |

| C-O Stretch | 1000 - 1300 | |

| C-N Stretch | 1020 - 1220 |

Raman Spectroscopy for Molecular Vibrations and Polymorph Differentiation

Raman spectroscopy offers complementary information to FT-IR and is particularly adept at studying symmetric molecular vibrations and differentiating between polymorphic forms of a compound. wikipedia.orgnih.gov Polymorphism, the ability of a substance to exist in multiple crystalline forms, is critical in fields like pharmaceuticals, as different polymorphs can have varying physical properties. thermofisher.commt.comphotonics.com

Raman spectroscopy can effectively distinguish between polymorphs by detecting subtle differences in their crystal lattice structures, which manifest as shifts in the vibrational frequencies. mt.comphotonics.com For example, studies on a related compound, 2-((4-hydroxy-2-nitrophenyl)amino)thiophene-3-carbonitrile (ROY-ol), have shown that its different colored polymorphs exhibit distinct Raman spectra. acs.orguc.pt Polymorph-1 of ROY-ol shows characteristic bands at 1277, 1265, and 1150 cm⁻¹, while polymorph-2 has bands at 1239, 1210, and 1142 cm⁻¹. acs.orguc.pt The low-frequency region of the Raman spectrum is especially sensitive to the intermolecular environment, making it valuable for polymorph differentiation. acs.org

Table 2: Example of Raman Bands for Polymorph Differentiation in a ROY-ol Derivative

| Polymorph | Characteristic Raman Bands (cm⁻¹) |

| Polymorph 1 | 1277, 1265, 1150 |

| Polymorph 2 | 1239, 1210, 1142 |

| Polymorph 3 | Distinct from 1 and 2, especially in the low-frequency region |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that provide information on the number and type of hydrogen and carbon atoms in a molecule. cognitoedu.org

In the ¹H NMR spectrum of a 2-aminothiophene derivative, the protons on the thiophene ring would typically appear in the aromatic region (δ 6.0-8.0 ppm). For instance, in a related 3-hydroxythiophene, the H2 proton appears at δ 9.80 ppm, while H4 and H5 appear at δ 11.99 ppm and δ 12.44 ppm respectively. The protons of the amino and hydroxyl groups would show signals that can vary in chemical shift depending on the solvent and concentration.

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Type | Typical Chemical Shift (δ, ppm) |

| ¹H | Thiophene Ring (C4-H, C5-H) | 6.0 - 8.0 |

| ¹H | Amino (-NH₂) | Variable (e.g., 4.0 - 6.0) |

| ¹H | Hydroxyl (-OH) | Variable (e.g., 5.0 - 8.0) |

| ¹³C | Thiophene Ring (C2) | ~95 - 115 |

| ¹³C | Thiophene Ring (C3) | ~148 - 156 |

| ¹³C | Thiophene Ring (C4) | ~116 - 123 |

| ¹³C | Thiophene Ring (C5) | ~119 - 141 |

Note: Chemical shifts are highly dependent on the solvent and substituents. carlroth.com

Advanced 2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. sdsu.edu

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing direct ¹H-¹³C one-bond correlations. sdsu.edu This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the molecular structure.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.edu This technique is crucial for piecing together the molecular fragments identified by 1D NMR and HSQC. For example, an HMBC spectrum could show a correlation from the amino protons to the C2 and C3 carbons of the thiophene ring, and from the hydroxyl proton to the C3 and C4 carbons, thus confirming the substitution pattern. These techniques have been successfully used to ascertain the structural assignments of complex thienylazothiophenes. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), the peak of which reveals the compound's molecular mass. chemguide.co.uk This molecular ion is often unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule.

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z Value |

| [C₄H₅NOS]⁺ | Molecular Ion (M⁺) | 115 |

| [C₃H₄NS]⁺ | Loss of CO | 87 |

| [C₃H₂OS]⁺ | Loss of NH₃ | 98 |

| [C₄H₄S]⁺ | Loss of NOH | 84 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

There is no specific high-resolution mass spectrometry data for this compound found in the surveyed literature. This technique is typically used to determine the precise molecular weight and elemental composition of a compound, but its application on this compound has not been documented.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

While MALDI-MS has been effectively used to characterize various thieno[3,2-b]thiophene (B52689) derivatives to confirm their synthesis and structure, no studies were found that apply this technique to this compound. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Detailed crystallographic data for numerous 2-aminothiophene derivatives have been published, revealing insights into their molecular conformation and intermolecular interactions. researchgate.net However, the specific crystal structure of this compound has not been determined or reported in the available literature.

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are crucial for understanding the stability and phase behavior of chemical compounds. Studies on various thiophene derivatives have utilized these methods extensively. akjournals.comajol.info

Differential Scanning Calorimetry (DSC)

No published research was identified that reports on the differential scanning calorimetry analysis of this compound. Therefore, its melting point, phase transitions, and associated enthalpies are not documented.

Polarized Light Thermomicroscopy (PLTM)

There are no available studies that employ polarized light thermomicroscopy to investigate the thermal behavior or identify potential polymorphic transitions of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules like 2-Aminothiophen-3-ol (B1153433). DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For instance, a study on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile utilized the B3LYP functional with a 6–311++G (d,p) basis set to perform theoretical calculations, demonstrating the method's effectiveness in exploring the link between geometric and electronic properties. sci-hub.se

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital with the highest energy containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. irjweb.com

The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the molecule's electronic transport properties and its tendency to undergo charge transfer. researchgate.netirjweb.com For example, in a theoretical study of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, the HOMO-LUMO energy gap was calculated to be -4.608103 eV, indicating high bioactivity and potential for Non-Linear Optical (NLO) effects. sci-hub.se The locations of the HOMO and LUMO densities also reveal the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile | DFT/B3LYP/6–311++G(d,p) | Not Specified | Not Specified | 4.608 | sci-hub.se |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, showing localized bonds and lone pairs. uni-muenchen.de It is used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. icm.edu.pl The analysis involves examining interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions. wisc.edu

Population analyses, such as Mulliken and Atomic Dipole Moment Corrected Hirshfeld (ADCH), calculate the partial atomic charges on each atom in the molecule. icm.edu.pl These charges are crucial for understanding the electrostatic potential, dipole moment, and chemical reactivity. bhu.ac.in A comparison of different population analysis methods, like Mulliken Population Analysis (MPA), Natural Population Analysis (NPA), and ADCH, can provide a comprehensive picture of charge distribution. sci-hub.se For 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, these methods were used to examine the charge distribution across the molecule. sci-hub.se

| Compound | Atom | Mulliken Charge (e) | Reference |

|---|---|---|---|

| 1-azanapthalene-8-ol | O | -0.5888 | icm.edu.pl |

| C10 (in CN group) | Positive (value not specified) | ||

| H18 (in OH group) | +0.3275 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in It illustrates the charge distribution three-dimensionally by mapping the electrostatic potential onto the electron density surface. researchgate.net Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inmdpi.com Green areas represent neutral potential. The MEP is valuable for understanding hydrogen bonding, reactivity, and structure-activity relationships. bhu.ac.inchemrxiv.org For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, corresponding to their lone pairs, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. scirp.org Computational methods, particularly DFT, are effective for predicting the NLO properties of molecules. scirp.org Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). icm.edu.pl Molecules with large hyperpolarizability values are considered good candidates for NLO materials. dntb.gov.ua These properties often arise from significant intramolecular charge transfer, which is facilitated by donor-acceptor groups connected by a π-conjugated system. scirp.org A study on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile calculated its NLO properties, suggesting it could be a promising NLO candidate due to its electronic structure. sci-hub.se

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|---|

| (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine | DFT/B3LYP/6-31+G(d,p) | Not Specified | 5.81 x 10-30 | dntb.gov.ua |

Molecular Electrostatic Potential (MEP) Mapping

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical methods are instrumental in mapping the potential energy surfaces (PES) of chemical reactions. researchgate.net These studies can identify reactants, products, and transition states, providing detailed mechanistic insights. mit.edu By calculating the activation energies (the energy barrier of the transition state) and reaction energies (the energy difference between products and reactants), chemists can predict the feasibility and kinetics of a reaction pathway. mit.edupennylane.ai For a molecule like this compound, these studies could explore its synthesis routes, decomposition pathways, or its reactions with other species. For example, quantum chemistry can be used to model complex reaction networks, such as those in biomass pyrolysis, by characterizing thousands of kinetically relevant reactions and transition states. researchgate.net Similarly, studies on enzyme-catalyzed reactions or nucleophilic substitution pathways rely on quantum calculations to elucidate complex, multi-step mechanisms. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a boundary that separates a molecule from its neighbors in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds and van der Waals forces. researchgate.net Red spots on the dnorm map indicate close contacts with strong interactions. mdpi.com

| Compound | Contact Type | Contribution (%) | Reference |

|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | H···H | 21 | |

| C···H | 20 | ||

| S···H | 19 | ||

| N···H | 14 | ||

| O···H | 12 |

Conformational Analysis and Polymorphism Studies

Computational and theoretical investigations into the conformational landscape and potential polymorphism of this compound are not extensively documented in publicly available research. Detailed experimental crystallographic data or specific computational studies for this particular compound are scarce. However, based on theoretical principles and computational studies of structurally related 2-aminothiophene derivatives, a general understanding of its likely conformational and polymorphic behavior can be inferred.

Conformational Analysis

The conformational flexibility of this compound would primarily revolve around the rotation of the amino (-NH2) and hydroxyl (-OH) groups attached to the thiophene ring. Quantum chemical calculations, such as Density Functional Theory (DFT), are standard methods for investigating the conformational space of such molecules. mdpi.comresearchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformations (energy minima) and the transition states connecting them.

For related molecules, intramolecular hydrogen bonding significantly influences the preferred conformation. researchgate.net In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or between a hydrogen of the amino group and the oxygen of thehydroxyl group. The presence and strength of such bonds would stabilize specific planar conformations.

Tautomerism is another critical aspect to consider. This compound can exist in equilibrium with its tautomeric forms, such as 2-imino-2,5-dihydrothiophen-3-one. Computational studies on similar amino-hydroxy substituted heterocyclic systems often reveal the relative energies and barriers to interconversion between these tautomers, which can be influenced by the solvent environment. nih.govmdpi.com

A theoretical conformational analysis of this compound would likely involve the following steps:

Identification of Tautomers: Defining the possible tautomeric forms of the molecule.

Rotational Isomers (Conformers): For each tautomer, identifying the conformers arising from the rotation of single bonds, particularly the C-N and C-O bonds.

Energy Calculations: Using computational methods like DFT to calculate the relative Gibbs free energies of all identified conformers and tautomers to determine their populations at equilibrium. mdpi.comorientjchem.org

Transition State Analysis: Locating the transition states for the interconversion between conformers and tautomers to understand the dynamics of the system.

Without specific research on this compound, a data table of conformer energies cannot be provided. However, a hypothetical table based on such an analysis would resemble the following:

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only, as specific computational data for this compound is not available in the searched literature.

| Conformer/Tautomer | Method of Analysis | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Intramolecular H-Bond |

|---|---|---|---|---|

| Conformer A (Amino-ol) | DFT (gas phase) | 0.0 (Reference) | τ(H-O-C-C), τ(H-N-C-C) | O-H···N |

| Conformer B (Amino-ol) | DFT (gas phase) | +5.2 | τ(H-O-C-C), τ(H-N-C-C) | N-H···O |

| Tautomer C (Imino-one) | DFT (gas phase) | +15.8 | - | None |

Polymorphism Studies

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. google.com These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism is particularly relevant for pharmaceuticals and material science. acs.orguc.pt

The existence of polymorphism in this compound would depend on the ability of its molecules to pack in different arrangements in the crystal lattice. Factors influencing this include:

Molecular Conformation: Different stable conformers present in solution can lead to the crystallization of different polymorphs.

Intermolecular Interactions: The nature and geometry of intermolecular hydrogen bonds (e.g., N-H···O, O-H···N, N-H···S) and π-π stacking interactions between thiophene rings would be crucial in dictating the crystal packing. researchgate.net

Derivatives of 2-aminothiophene are known to exhibit color polymorphism, where different crystal forms have different colors due to variations in molecular conformation and intermolecular interactions affecting the electronic states. acs.orgresearchgate.net For instance, studies on 2-((4-hydroxy-2-nitrophenyl)amino)thiophene-3-carbonitrile (ROY-ol) have identified multiple polymorphs with distinct crystal structures and thermal stabilities, which were investigated using single-crystal X-ray diffraction, thermal analysis (DSC), and vibrational spectroscopy. acs.orguc.pt

Should different polymorphs of this compound be discovered, their characterization would involve these experimental techniques. A summary of such hypothetical findings could be presented as follows:

Table 2: Hypothetical Polymorphic Data for this compound This table is for illustrative purposes only, as specific polymorphism data for this compound is not available in the searched literature.

| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions | Calculated Lattice Energy (kJ/mol) |

|---|---|---|---|---|

| Form I | Monoclinic | P2₁/c | N-H···O chains, π-π stacking | -110.5 |

| Form II | Orthorhombic | Pna2₁ | O-H···N dimers, C-H···S contacts | -105.2 |

Applications in Advanced Organic Synthesis and Material Science

2-Aminothiophen-3-ol (B1153433) as a Versatile Building Block

The utility of this compound and related aminothiophenes stems from their inherent chemical functionalities, which allow for their use as foundational structures in the synthesis of more elaborate molecules. These compounds are considered essential starting materials for constructing complex molecules in fields like drug discovery and chemical research. cymitquimica.comcymitquimica.com

Scaffold for the Synthesis of Complex Organic Molecules

Substituted 2-aminothiophenes serve as a fundamental scaffold for creating a multitude of complex organic molecules. researchgate.net Their structure is a recurring motif in numerous pharmaceuticals and dyes. researchgate.net The adaptability of the 2-aminothiophene core allows for its incorporation into larger, more intricate molecular frameworks, making it a valuable tool for synthetic chemists. researchgate.netillinois.edu The synthesis of novel 3-acetyl-2-aminothiophenes, for instance, has been achieved through a modified Gewald reaction, highlighting the role of these compounds as building blocks for further chemical transformations, such as the creation of thiophene (B33073) azo dyes. researchgate.net

Precursor for Polyfunctional Heterocyclic Compounds

2-Aminothiophenes are crucial precursors for the synthesis of polyfunctional heterocyclic compounds. The presence of both an amino group and other reactive sites on the thiophene ring allows for a variety of chemical modifications. tubitak.gov.tr For example, 2-aminothiophene-3-carboxamides are versatile building blocks for creating a range of polyfunctional heterocyclic compounds with applications in agrochemicals and pharmaceuticals. tubitak.gov.tr The Gewald reaction is a well-established method for preparing these precursors. tubitak.gov.tr Furthermore, these compounds can be used to synthesize fused heterocyclic systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr The development of new synthetic methods continues to expand the library of accessible heterocyclic structures derived from aminothiophenes. nih.gov

Development of Functionalized Derivatives for Specific Applications

To tailor the properties of 2-aminothiophene-based molecules for specific applications, researchers focus on the design and synthesis of functionalized derivatives. This involves strategic modifications to the core thiophene ring.

Design and Synthesis of Substituted 2-Aminothiophenes (e.g., C-3, C-4, C-5 modifications)

The properties and biological activity of 2-aminothiophene derivatives can be finely tuned by introducing various substituents at the C-3, C-4, and C-5 positions of the thiophene ring. mdpi.comnih.govresearchgate.net For instance, in the context of developing new drug candidates, modifications at these positions have been shown to be critical. mdpi.comnih.govresearchgate.net Research has demonstrated that the nature and size of substituents, such as cycloalkyl or piperidinyl chains at the C-4 and C-5 positions, can significantly modulate the biological activity of these compounds. mdpi.comnih.gov Similarly, changing the functional group at the C-3 position, for example, from a carbonitrile to a carboxamide or carboxylate, can also impact the molecule's efficacy. mdpi.com These modifications are often guided by structure-activity relationship (SAR) studies to optimize the desired properties. mdpi.com

A facile, metal-free, one-pot synthesis method has been developed for creating functionalized 2-aminothiophene derivatives, specifically 2,3,5-trisubstituted 2-aminothiophenes, through a cascade reaction involving 2-ynals and thioamides. researchgate.netacs.org

Table 1: Examples of C-3, C-4, and C-5 Modifications on the 2-Aminothiophene Scaffold

| Position of Modification | Type of Modification | Impact on Properties | Reference |

| C-3 | Replacement of carbonitrile with carboxamide or carboxylate | Can modulate biological activity, though not always favorably. mdpi.com | mdpi.com |

| C-4 and C-5 | Introduction of alkyl, aryl, or cycloalkyl substituents | Influences allosteric enhancer activity at adenosine (B11128) receptors. | |

| C-4 and C-5 | Presence and size of cycloalkyl/piperidinyl chains | Important for modulating antileishmanial activity. mdpi.comnih.gov | mdpi.comnih.gov |

| C-5 | Attachment of a 2',5'-dimethoxyphenyl nucleus | Studied for its effect on antiproliferative activity. nih.gov | nih.gov |

Bioisosteric Replacements (e.g., S-Se Bioisosterism)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. The thiophene ring is a classic bioisostere of the benzene (B151609) ring. sci-hub.senih.gov This substitution can enhance drug-receptor interactions and improve metabolic stability.

A specific and significant bioisosteric replacement strategy involves substituting the sulfur atom in the thiophene ring with a selenium atom, known as S-Se bioisosterism. mdpi.comresearchgate.net This modification has been shown to increase the antileishmanial activity of 2-aminothiophene derivatives without increasing their toxicity. mdpi.comnih.gov This demonstrates the potential of bioisosteric replacement to fine-tune the pharmacological profile of these compounds. mdpi.comnih.govresearchgate.net

Table 2: Bioisosteric Relationships Involving the Thiophene Moiety

| Original Moiety | Bioisosteric Replacement | Rationale | Reference |

| Benzene Ring | Thiophene Ring | Similar physicochemical properties, potential for improved binding and metabolic stability. sci-hub.senih.gov | sci-hub.senih.gov |

| Sulfur (in thiophene) | Selenium (to form selenophene) | Can enhance biological activity without increasing toxicity. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

Role in Coordination Chemistry and Organometallic Catalysis

The field of coordination chemistry studies compounds formed by the coordination of ligands to a central metal atom. uomustansiriyah.edu.iqnowgonggirlscollege.co.in 2-Aminothiophene derivatives, with their multiple potential coordination sites (the amino group, the thiophene sulfur, and other substituents), can act as ligands in the formation of metal complexes. researchgate.netresearchgate.net

While the direct use of this compound in organometallic catalysis is not extensively documented in the provided search results, the broader class of 2-aminothiophenes and their derivatives hold potential in this area. The ability of these compounds to coordinate with metal centers is a fundamental prerequisite for their use as ligands in catalytic systems. researchgate.net For example, the catalytic oxidation of 2-aminothiophene has been mentioned in the context of phosphasalen group IV metal complexes. researchgate.net Guanidinate ligands, which share some structural similarities with the amino group of 2-aminothiophenes, have been shown to be effective in a variety of organometallic complexes and catalytic applications, including olefin polymerization. mdpi.com This suggests that appropriately functionalized 2-aminothiophene derivatives could be designed to act as effective ligands in organometallic catalysis, a promising area for future research. mdpi.com

Ligand Design and Synthesis for Metal Complexation

The unique structure of 2-aminothiophene derivatives, featuring a sulfur-containing heterocyclic ring, makes them valuable building blocks for the synthesis of novel ligands. These ligands are particularly effective in coordinating with metal ions. ekb.egresearchgate.net The synthesis of such ligands often involves the condensation reaction between primary amines and carbonyl compounds to form Schiff bases, also known as imines or azomethines. ekb.egjchemlett.com

The design of these ligands can be tailored to create specific properties in the resulting metal complexes. For instance, Schiff bases derived from 2-aminothiophene can act as excellent chelating agents, especially when functional groups like hydroxyl (-OH) or sulfhydryl (-SH) are positioned near the azomethine group, enabling the formation of stable five or six-membered rings with a metal ion. jchemlett.com The synthesis process is often straightforward, and the resulting Schiff base ligands can coordinate to metal ions through various donor atoms, including the nitrogen of the azomethine group and other atoms like oxygen and sulfur. ekb.eg

One notable example involves the synthesis of a Schiff base ligand from the condensation of acetophenone (B1666503) and 2-aminophenol. This ligand, along with a secondary ligand like 8-hydroxyquinoline, can form mixed ligand complexes with Co(II), Ni(II), and Cu(II). jchemlett.com Another approach is the synthesis of azo-containing Schiff base ligands derived from 2-aminothiophene, which have been used to create complexes with various transition metals. ugm.ac.idugm.ac.id The resulting metal complexes often exhibit high thermal stability. ugm.ac.id

The versatility of 2-aminothiophene derivatives in ligand design is further demonstrated by the synthesis of ligands through reactions with various aldehydes and ketones, leading to a wide array of Schiff bases with different coordinating properties. researchgate.netorientjchem.org These ligands can be characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, and mass spectrometry, to confirm their structure and coordination to the metal center. ekb.egresearchgate.netorientjchem.org

Investigation of Catalytic Activity of Metal-Aminothiophene Complexes

Metal complexes derived from aminothiophene-based ligands have shown significant promise as catalysts in a variety of organic transformations. The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms in these ligands allows for the stabilization of various metal centers in different oxidation states, which is a key feature for catalytic applications. ekb.eg

These complexes have been particularly investigated for their catalytic performance in cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. For example, thiosemicarbazone complexes of transition metals have been successfully employed as catalysts in Suzuki and Heck coupling reactions. mdpi.com These phosphane-free catalysts can achieve good to excellent yields under relatively mild conditions. mdpi.com

The catalytic activity is highly dependent on the structure of the ligand and the nature of the metal ion. For instance, palladium complexes with bidentate N,S-coordinating ligands have demonstrated catalytic activity in Sonogashira reactions at room temperature. mdpi.com Similarly, nickel complexes with bis(thiosemicarbazone) ligands have been used to catalyze the reaction between aryl bromides and various acrylates and styrenes. mdpi.com

The design of the ligand plays a crucial role in the catalyst's efficiency. Factors such as steric hindrance around the metal center can influence the accessibility of the catalyst and, consequently, its activity. researchgate.net The development of mixed ligand complexes is a promising strategy to enhance catalytic activity. jchemlett.com Furthermore, the use of main group metal and metalloid compounds as supporting ligands for transition metal catalysts can create unique electronic and steric environments, leading to remarkable catalytic activity and selectivity. rsc.org

| Catalyst Type | Reaction | Key Findings |

| Thiosemicarbazone-metal complexes | Cross-coupling reactions | Active for Suzuki and Heck couplings; phosphane-free systems. mdpi.com |

| Palladium(II) complexes | Sonogashira coupling | Catalyzes reaction between phenylacetylene (B144264) and aryl halides at room temperature. mdpi.com |

| Nickel(II) complexes | Heck-type reactions | Moderate to very good conversions for coupling of aryl bromides. mdpi.com |

| Metal-aminothiophene complexes | General organic synthesis | Potential for various catalytic applications due to ligand versatility. ekb.eg |

Integration into Advanced Materials and Conjugated Systems

The incorporation of 2-aminothiophene units into larger molecular structures, such as polymers and conjugated systems, is a key strategy for developing advanced materials with tailored properties. Thiophene-containing materials are known for their excellent electronic and optical properties, making them suitable for applications in organic electronics.

Polymer Functionalization and Grafting Strategies

Functionalization of polymers with thiophene derivatives is a powerful method to enhance their properties, such as solubility, processability, and electronic characteristics. rsc.org One common approach is to introduce substituents at the 3-position of the thiophene ring. rsc.org While alkyl groups are frequently used, other functional groups like esters, amides, and alkoxy groups have also been successfully incorporated. rsc.org

Grafting is another important strategy for modifying polymers. researchgate.net This technique involves attaching polymer chains onto a main polymer backbone, which can significantly alter the material's properties. nih.govresearchgate.net There are three main grafting methods: "grafting to," "grafting from," and "grafting through." nih.gov The "grafting to" method involves attaching pre-synthesized polymer chains to a backbone, while the "grafting from" approach grows polymer chains directly from the backbone. mdpi.com These strategies allow for the creation of well-defined core-shell architectures and can be combined with controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for precise control over the grafted polymer chains. mdpi.com

For instance, introducing an aldehyde functionality into thiophene-based semiconducting polymers allows for further chemical modification and grafting. nih.govresearchgate.net This can be achieved by synthesizing a trimer where a thiophene-aldehyde is enclosed between two EDOT (3,4-ethylenedioxythiophene) groups, which can then be polymerized. nih.govresearchgate.net The aldehyde groups can then be used to graft other molecules, such as fluorescent nanoparticles, onto the polymer surface. nih.govresearchgate.net

Modulators of Optical and Electronic Properties

The incorporation of aminothiophene units into conjugated systems significantly influences their optical and electronic properties. mdpi.com These systems have garnered attention for their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

The electronic properties of these materials, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be tuned by modifying the structure of the conjugated system. rsc.org For example, in a series of thiophene-based azomethines, the introduction of different core structures led to HOMO levels in the range of -5.46 to -5.17 eV and LUMO levels from -3.86 to -3.60 eV, resulting in low energy band gaps below 1.7 eV. mdpi.comresearchgate.net The degree of π-conjugation, the type of aryl heterocycle, and the presence of various electronic groups all play a role in tuning these properties. researchgate.net

The optical properties are also highly tunable. The absorption and emission spectra of these conjugated compounds can be adjusted by incorporating different electron-donating and electron-accepting groups, allowing for colors that span the entire visible spectrum. rsc.org For instance, certain thiophene-based azomethines absorb radiation between 350 and 600 nm. mdpi.comresearchgate.net The fluorescence of these materials can be significant, with some polyazomethines exhibiting absolute fluorescent quantum yields of around 10% in both solution and thin films. acs.org Furthermore, the introduction of thiophene units into conjugated polymers can lead to a reduction in the optical band gap as the effective conjugation length increases. frontiersin.org Optical modulators can further manipulate the refractive index and absorption of these materials, enabling applications in optical switching and imaging. numberanalytics.commdpi.comjenoptik.com

| Conjugated System | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Key Feature |

| Thiophene-based Azomethines | -5.46 to -5.17 | -3.86 to -3.60 | < 1.7 | Tunable by core structure. mdpi.comresearchgate.net |

| Thiopheno Azomethines | Tunable | Tunable | 1.9 to 3.0 | Tunable HOMO-LUMO levels. rsc.org |

| Dibenzothiophene/Thiophene Copolymers | Up-lifted with increased conjugation length | Decreased with increased conjugation length | 2.23 to 2.59 | Band gap decreases with longer conjugation. frontiersin.org |

Structure Activity Relationship Sar and Pharmacophore Exploration Methodological Focus

Systematic Modification of the 2-Aminothiophen-3-ol (B1153433) Scaffold

The systematic modification of the 2-aminothiophene scaffold is a fundamental strategy to understand how different chemical groups at various positions on the thiophene (B33073) ring influence biological activity. Researchers methodically alter the substituents at the C3, C4, and C5 positions, as well as the 2-amino group, to map the SAR and optimize the compound's properties. nih.govmdpi.com This process is crucial for identifying key interactions between the molecule and its biological target.

Modifications at the C3 position have shown significant effects on activity. For instance, in the development of antileishmanial agents, replacing a 3-carbonitrile group with a 3-carboxamide did not diminish the activity against L. amazonensis, indicating the carbonitrile is not essential for this specific biological action. mdpi.comnih.gov

The C4 and C5 positions are also critical for modulating activity. Studies on antileishmanial compounds have highlighted the importance of the size and nature of cycloalkyl or piperidinyl chains at these positions. mdpi.comnih.gov These bulky groups can influence the molecule's orientation and binding affinity within the target's active site. Similarly, in the pursuit of antifungal agents, a strategy of molecular simplification was employed to create derivatives unsubstituted at the C4 and C5 positions, which aimed to improve water solubility and pharmacokinetic profiles. scielo.br

The 2-amino group is another frequent site for modification. The synthesis of novel urea (B33335) derivatives by reacting the 2-amino group with various amines has produced compounds with satisfactory cytotoxic activities against cancer cell lines. researchgate.net This suggests that the N-substituted urea moiety can serve as a key pharmacophoric element for anticancer activity.

Bioisosteric replacement is another sophisticated modification strategy. Replacing the sulfur atom in the thiophene ring with selenium to create 2-aminoselenophenes has been shown to increase antileishmanial activity without compromising safety, demonstrating that this change is favorable for pharmacomodulation. mdpi.comnih.gov

The table below summarizes findings from systematic modifications of the 2-aminothiophene scaffold.

| Modification Site | Modification Type | Observed Effect on Activity | Therapeutic Area | Reference |

| C3-Position | Replacement of 3-carbonitrile with 3-carboxamide | Maintained anti-promastigote activity | Antileishmanial | mdpi.com |

| C4/C5-Positions | Introduction of cycloalkyl/piperidinyl chains | Modulated and improved activity | Antileishmanial | mdpi.comnih.gov |

| C4/C5-Positions | Unsubstituted | Improved predicted water solubility and pharmacokinetics | Antifungal | scielo.br |

| 2-Amino Group | Formation of urea derivatives (with pyrimidine (B1678525)/benzyl (B1604629) amines) | Showed satisfactory cytotoxic activity | Anticancer | researchgate.net |

| Thiophene Ring | Bioisosteric replacement of Sulfur (S) with Selenium (Se) | Increased antileishmanial activity | Antileishmanial | mdpi.comnih.gov |

Computational Modeling of Ligand-Receptor Interactions (Molecular Docking)

Computational modeling, particularly molecular docking, is an indispensable tool in the study of 2-aminothiophene derivatives. researchgate.netscielo.org.mx This method predicts how a ligand (the drug molecule) fits into the binding site of a protein receptor and estimates the strength of their interaction, often expressed as a binding affinity or docking score. researchgate.net This in silico approach provides crucial insights into the molecular basis of a compound's biological activity, guiding further chemical synthesis and optimization. nih.gov

The process begins with the three-dimensional (3D) structures of both the ligand and the target receptor. scielo.org.mx The receptor's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). nih.gov Using software such as AutoDock or the Schrodinger Suite, researchers can simulate the binding of newly designed 2-aminothiophene derivatives to the receptor's active site. scielo.org.mxnih.gov